p,p'-Methoxychlor olefin
Overview
Description
P,p’-Methoxychlor olefin is a diarylmethane . Its molecular formula is C16H14Cl2O2 and its molecular weight is 309.2 g/mol . It is also known by other names such as Methoxychlor olefin, DMDE, and 1,1-Bis (p-methoxyphenyl)-2,2-dichloroethylene .
Molecular Structure Analysis
The IUPAC name for p,p’-Methoxychlor olefin is 1-[2,2-dichloro-1-(4-methoxyphenyl)ethenyl]-4-methoxybenzene . The InChI and Canonical SMILES strings provide a textual representation of the molecule’s structure .Physical And Chemical Properties Analysis
P,p’-Methoxychlor olefin is a pale-yellow powder . More detailed physical and chemical properties are not provided in the search results.Scientific Research Applications
1. Reaction with Hydroxyl Groups and Olefins
The interaction between hydroxyl groups and olefins like p,p'-Methoxychlor has been studied, revealing the formation of mixtures of Z and E olefins and products with different regiochemistry, depending on the substrate structure (Zeni et al., 1999).
2. Catalytic Hydroarylation
Dicationic platinum(II) and palladium(II) complexes can catalyze the hydroarylation of olefins, including those with methoxy substituents. This process results in the formation of stable σ-alkyl derivatives or catalytic cycles for alkylated aromatic compounds (Cucciolito et al., 2007).
3. Microanalytical Technique for Double-Bond Location
Methoxymercuration-demercuration followed by mass spectrometry provides a method for determining double-bond positions in olefins, including those derived from insects. This technique is applicable to synthetic standards and natural olefins (Blomquist et al., 2004).
4. Influence on Coordinative Properties
Methoxy substituents influence the coordinative properties of olefin ligands in complexes, impacting temperature-dependent properties and charge densities at the metal (Herberhold et al., 1976).
5. Methanol to Olefins (MTO) Technology
Methanol-to-olefins technology, which can include methoxychlor olefins, has significant industrial applications, including the synthesis of olefins from coal (Tian et al., 2015).
6. UV-Initiated Reactions
Studies on UV-initiated reactions of styrenes with electrophilic olefins, including methoxychlor olefins, have contributed to the understanding of copolymerization and homopolymerization mechanisms (Mikhael et al., 1995).
7. Direct Epoxidation Catalysis
Nickel(II) complexes, such as bis(p-methoxyphenyl)-1,3-propanedionato nickel(II), can catalyze the epoxidation of olefins, including methoxychlor olefins, with molecular oxygen and aldehydes (Yamada et al., 1991).
properties
IUPAC Name |
1-[2,2-dichloro-1-(4-methoxyphenyl)ethenyl]-4-methoxybenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14Cl2O2/c1-19-13-7-3-11(4-8-13)15(16(17)18)12-5-9-14(20-2)10-6-12/h3-10H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCRYSVKEWAWTGI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=C(Cl)Cl)C2=CC=C(C=C2)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14Cl2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5022518 | |
Record name | p,p'-Methoxychlor olefin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5022518 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
p,p'-Methoxychlor olefin | |
CAS RN |
2132-70-9 | |
Record name | 1,1′-(2,2-Dichloroethenylidene)bis[4-methoxybenzene] | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2132-70-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methoxychlor olefin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002132709 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | p,p'-Methoxychlor olefin | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97452 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | p,p'-Methoxychlor olefin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5022518 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | METHOXYCHLOR OLEFIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N6FLD4PZ53 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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